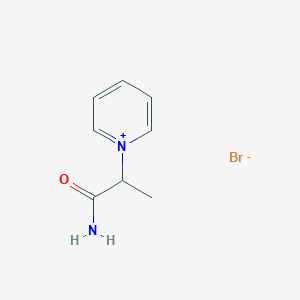
1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium salt derived from pyridine, featuring an amino group and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with an appropriate brominated precursor under controlled conditions. One common method involves the reaction of pyridine with benzyl bromide in anhydrous acetone, followed by stirring at elevated temperatures . The resulting product is then purified through techniques such as column chromatography and recrystallization to obtain the desired compound in high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium salts .
Scientific Research Applications
1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium structure allows it to interact with various receptors and enzymes, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
1-Benzylpyridin-1-ium bromide: Similar in structure but with a benzyl group instead of an amino-oxopropyl group.
1-(1,3-Diethoxy-1,3-dioxopropan-2-yl)pyridin-1-ium bromide: Features a diethoxy-dioxopropyl group, leading to different chemical properties.
Uniqueness: 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide stands out due to its specific amino-oxopropyl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other pyridinium salts and makes it a compound of interest for further research and development .
Properties
CAS No. |
54638-46-9 |
|---|---|
Molecular Formula |
C8H11BrN2O |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylpropanamide;bromide |
InChI |
InChI=1S/C8H10N2O.BrH/c1-7(8(9)11)10-5-3-2-4-6-10;/h2-7H,1H3,(H-,9,11);1H |
InChI Key |
MWZUJZGJYDRQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
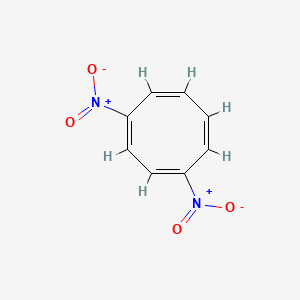



![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)



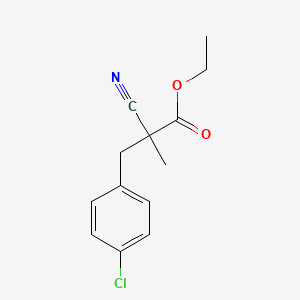
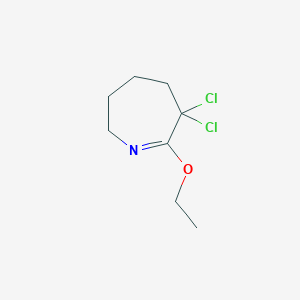
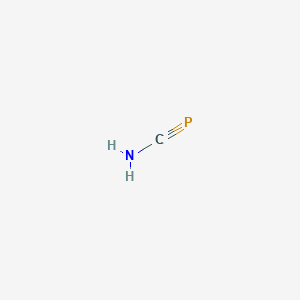
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
